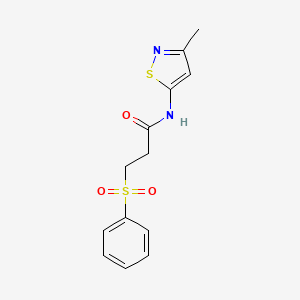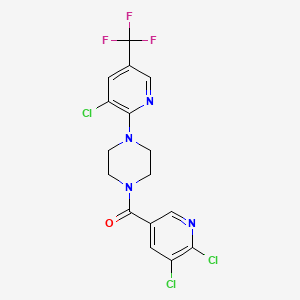![molecular formula C25H29N7O B2593598 1-(アダマンタン-1-カルボニル)-4-{3-フェニル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル}ピペラジン CAS No. 920177-26-0](/img/structure/B2593598.png)
1-(アダマンタン-1-カルボニル)-4-{3-フェニル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル}ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that features a unique combination of adamantane, triazolopyrimidine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent, particularly as a CDK2 inhibitor for cancer treatment.
作用機序
Target of action
Compounds with a triazolopyrimidine core, like “1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine”, often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and could range from kinases to G protein-coupled receptors .
Mode of action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the activation or inhibition of the target, depending on the nature of the interaction .
Biochemical pathways
The compound’s action on its target could affect various biochemical pathways. For example, if the compound inhibits a kinase, it could disrupt signal transduction pathways, leading to changes in cell behavior .
Result of action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cell proliferation or survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently coupled with 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction could produce various reduced forms of the triazolopyrimidine moiety.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazolopyrimidine core and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Known for their protein kinase inhibitory activity and potential as anticancer agents.
Quinazoline derivatives: Another class of compounds with significant anticancer activity through kinase inhibition.
Uniqueness
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is unique due to its combination of the adamantane moiety, which imparts stability and lipophilicity, and the triazolopyrimidine core, which is crucial for its biological activity. This unique structure enhances its potential as a therapeutic agent, particularly in targeting CDK2 for cancer treatment.
特性
IUPAC Name |
1-adamantyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O/c33-24(25-13-17-10-18(14-25)12-19(11-17)15-25)31-8-6-30(7-9-31)22-21-23(27-16-26-22)32(29-28-21)20-4-2-1-3-5-20/h1-5,16-19H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOYSCVGFACKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2593515.png)
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593516.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2593517.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2593518.png)

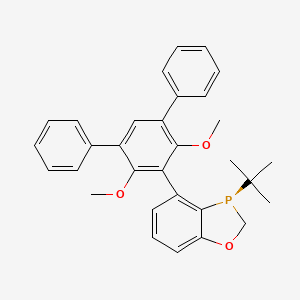
![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)
![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)
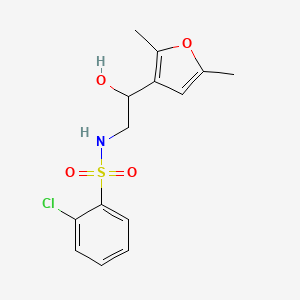
![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)
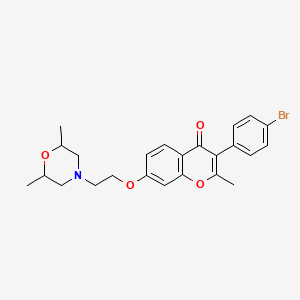
![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)
